Superior Progression-Free Survival vs. First-Generation TKI Icotinib in Phase 3 Head-to-Head Trial
In a multicenter, randomized, open-label Phase 3 trial directly comparing befotertinib to icotinib as first-line therapy for EGFR-mutant NSCLC, befotertinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) [1]. The median PFS for patients treated with befotertinib was 22.1 months, compared to 13.8 months for icotinib, representing a 49% reduction in the risk of disease progression or death (HR=0.49) [2].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS = 22.1 months |
| Comparator Or Baseline | Icotinib: Median PFS = 13.8 months |
| Quantified Difference | 8.3 month absolute improvement; HR=0.49 (51% risk reduction) |
| Conditions | First-line therapy for advanced EGFR-mutant NSCLC (exon 19 deletion or L858R) in a Chinese patient population (N=362). |
Why This Matters
This direct comparison establishes befotertinib's superior efficacy over a first-generation TKI, a key benchmark for its value in the first-line setting, though it does not differentiate it from other third-generation TKIs.
- [1] Lu S, Zhou J, Jian H, et al. Befotertinib (D-0316) versus icotinib as first-line therapy for patients with EGFR-mutated locally advanced or metastatic non-small-cell lung cancer: a multicentre, open-label, randomised phase 3 study. *Lancet Respir Med*. 2023;11(8):699-711. View Source
- [2] Mijian360. 甲磺酸贝福替尼适用于什么癌症. 2025. (Befotertinib mesylate approved indications). View Source
